Cas no 36437-37-3 (2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol)
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
- 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole
- UV absorber-350
- 2-(2H-BENZOTRIAZOL-2-YL)-4-(1,1-DIMETHYLETHYL)-6-(1-METHYLPROPYL)-PHENOL
- 2-(3-sec-Butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole
- 2-(benzotriazol-2-yl)-6-butan-2-yl-4-tert-butylphenol
- 2-(1H-INDOL-2-YL)PHENOL
- 2-(2-butyl)-4-tert-butyl-6-(4,5-benzo-1,2,3-triazol-2-yl)-phenol
- 2-(2h-benzotriazol-2-yl)-6-sec-butyl-4-tert-butylphenol
- 2-(2-Hydroxy-3-sec-butyl-5-tert-butylphenyl)-2H-benzotriazole
- 2-benzotriazol-2-yl-4-tert-butyl-6-sec-butyl-phenol
- EINECS 253-037-1
- SCHEMBL78803
- 2-(2-benzotriazolyl)-6-butan-2-yl-4-tert-butylphenol
- UV-350
- DTXSID9044661
- 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol
- 36437-37-3
- DTXCID7024661
- 2-(2-hydroxy-3-sec-butyl-5-tert-butylphenyl)benzotriazole
- 2-(2-HYDROXY-3-SEC-BUTYL-5-TERT-BUTYLPHENYL) BENZOTRIAZOLE
- F81981
- 2-(3'-sec-butyl-5'-tert-butyl-2'-hydroxyphenyl)benzotriazole
- Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-6-(1-methylpropyl)-
- A823246
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(sec-butyl)-4-(tert-butyl)phenol
- 2-(2H-1,2,3-benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol
- 2-(3-sec-Butyl-2-hydroxy-5-tert-butylphenyl)benzotriazole
- NCGC00357012-01
- 2-(2/'-Hydroxy-3/'-sec-butyl-5/'-tert-butylphenyl)benzotriazole
- 2-(benzotriazol-2-yl)-6-butan-2-yl-4-tert-butyl-phenol
- 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol
- 21F9YRC080
- W-106616
- 2-(2h-benzo[d][1,2,3]triazol-2-yl)-6-sec-butyl-4-tert-butylphenol
- RTNVDKBRTXEWQE-UHFFFAOYSA-N
- NS00009103
- 2-(2'-hydroxy-3'-s-butyl-5'-t-butylphenyl)benzotriazole
- Q27253553
- Tox21_303942
- AKOS015901287
- CAS-36437-37-3
- FT-0748890
- UNII-21F9YRC080
- DB-345996
- 2-(3-S-BUTYL-5-TERT-BUTYL-2-HYDROXYPHENYL)BENZOTRIAZOLE
- 2-(1,2,3-BENZOTRIAZOL-2-YL)-4-TERT-BUTYL-6-(SEC-BUTYL)PHENOL
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- MDL: MFCD09751272
- Inchi: 1S/C20H25N3O/c1-6-13(2)15-11-14(20(3,4)5)12-18(19(15)24)23-21-16-9-7-8-10-17(16)22-23/h7-13,24H,6H2,1-5H3
- InChI Key: RTNVDKBRTXEWQE-UHFFFAOYSA-N
- SMILES: OC1C(=CC(=CC=1C(C)CC)C(C)(C)C)N1N=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 323.20000
- Monoisotopic Mass: 323.199762
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.9
- XLogP3: 6.3
Experimental Properties
- Density: 1.12
- Boiling Point: 458°Cat760mmHg
- Flash Point: 230.8°C
- Refractive Index: 1.594
- PSA: 50.94000
- LogP: 4.93710
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B206645-25mg |
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol |
36437-37-3 | 25mg |
$ 253.00 | 2023-04-19 | ||
| TRC | B206645-50mg |
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol |
36437-37-3 | 50mg |
$ 465.00 | 2023-04-19 | ||
| TRC | B206645-100mg |
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol |
36437-37-3 | 100mg |
$ 884.00 | 2023-04-19 | ||
| TRC | B206645-250mg |
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol |
36437-37-3 | 250mg |
$ 1929.00 | 2023-04-19 | ||
| A2B Chem LLC | AB43463-100mg |
2-(2-Hydroxy-3-sec-butyl-5-tert-butylphenyl)benzotriazole |
36437-37-3 | 97% | 100mg |
$139.00 | 2024-04-20 | |
| A2B Chem LLC | AB43463-250mg |
2-(2-Hydroxy-3-sec-butyl-5-tert-butylphenyl)benzotriazole |
36437-37-3 | 97% | 250mg |
$236.00 | 2024-04-20 | |
| A2B Chem LLC | AB43463-1g |
2-(2-Hydroxy-3-sec-butyl-5-tert-butylphenyl)benzotriazole |
36437-37-3 | 97% | 1g |
$634.00 | 2024-04-20 | |
| Ambeed | A614863-100mg |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(sec-butyl)-4-(tert-butyl)phenol |
36437-37-3 | 97% | 100mg |
$190.0 | 2025-02-21 | |
| Ambeed | A614863-250mg |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(sec-butyl)-4-(tert-butyl)phenol |
36437-37-3 | 97% | 250mg |
$323.0 | 2025-02-21 | |
| Ambeed | A614863-1g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(sec-butyl)-4-(tert-butyl)phenol |
36437-37-3 | 97% | 1g |
$871.0 | 2025-02-21 |
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol Suppliers
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol Related Literature
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1. Identification of organic extractables from commercial resin-modified glass-ionomers using HPLC-MSRafal Rogalewicz,Kalina Batko,Adam Voelkel J. Environ. Monit. 2006 8 750
Additional information on 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Introduction to 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol (CAS No. 36437-37-3)
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, identified by its Chemical Abstracts Service (CAS) number 36437-37-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of phenolic derivatives, characterized by its intricate molecular structure, which includes a benzotriazole moiety linked to a phenolic ring. The presence of bulky tert-butyl and sec-butyl substituents further enhances its unique chemical properties, making it a subject of interest for various applications.
The molecular architecture of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol encompasses a benzene ring substituted with a 2H-benzotriazole group at the 2-position, a tert-butyl group at the 4-position, and a sec-butyl group at the 6-position. This arrangement imparts distinct electronic and steric properties, which are critical for its reactivity and functionality. The benzotriazole moiety is known for its ability to act as a ligand in coordination chemistry, while the butyl groups contribute to steric hindrance and hydrophobicity, influencing solubility and interaction with biological targets.
In recent years, 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol has been extensively studied for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and metal coordination, makes it a valuable building block for drug development. Additionally, its phenolic nature suggests antioxidant properties, which are increasingly relevant in the formulation of nutraceuticals and therapeutic agents.
One of the most compelling aspects of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol is its role in the development of novel materials. The combination of aromatic and heterocyclic structures provides a platform for designing compounds with enhanced thermal stability and mechanical strength. These properties are particularly desirable in applications such as polymer additives, coatings, and advanced composites. Recent research has demonstrated its efficacy in improving the durability of polymeric materials under extreme conditions, making it a promising candidate for industrial applications.
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzotriazole group typically involves nucleophilic aromatic substitution (SNAr), while the attachment of butyl groups can be achieved through Friedel-Crafts alkylation or other similar methods. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for translating laboratory discoveries into commercial products.
From a pharmaceutical perspective, CAS No. 36437-37-3 has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. The benzotriazole moiety's ability to interact with biological macromolecules suggests potential applications in drug design. For instance, it can be incorporated into molecules that modulate enzyme activity or receptor binding. Preliminary studies have shown promising results in inhibiting certain kinases and enzymes associated with inflammatory diseases and cancer. These findings underscore the compound's therapeutic potential.
The structural features of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol also make it an attractive candidate for use in optoelectronic applications. The presence of conjugated systems enhances its ability to absorb light across different wavelengths, making it suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have investigated its performance as an emissive layer material, demonstrating improved efficiency and stability compared to conventional alternatives. Such innovations highlight the compound's versatility beyond traditional pharmaceutical uses.
In conclusion, CAS No. 36437-37-3, specifically 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, represents a multifaceted compound with significant implications across multiple scientific domains. Its unique structural attributes enable diverse applications ranging from drug development to advanced materials science. As research continues to uncover new functionalities and synthetic pathways, this compound is poised to play an increasingly important role in addressing global challenges in health and technology.
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